Optical Rotation of (S)-3-(Boc-amino)-4-phenylbutyric Acid vs. (R)-Enantiomer
The (S)-enantiomer exhibits a specific optical rotation of [α]20/D = −19.0° (c = 1, CH₂Cl₂) . This value is equal in magnitude but opposite in sign to that of the (R)-enantiomer (Boc‑D‑β‑homophenylalanine, CAS 101555‑61‑7), which shows [α]20/D = +19.0° under identical conditions [1]. The distinct optical rotation enables unambiguous chiral identity verification and ensures procurement of the correct stereoisomer for asymmetric syntheses.
| Evidence Dimension | Specific optical rotation ([α]20/D) |
|---|---|
| Target Compound Data | −19.0° (c = 1, dichloromethane) |
| Comparator Or Baseline | Boc‑D‑β‑homophenylalanine: +19.0° (c = 1, dichloromethane) |
| Quantified Difference | Opposite sign; magnitude equal |
| Conditions | 20 °C, dichloromethane, c = 1 g/100 mL |
Why This Matters
Incorrect stereochemistry in peptide‑based therapeutics can abolish target binding; optical rotation provides a rapid, quantitative quality control parameter to confirm (S)-configuration prior to use.
- [1] ChemWhat. (n.d.). BOC‑D‑β‑Homophenylalanine (CAS 101555‑61‑7). View Source
